

molecular weight and formula of 4-(4-chlorophenoxy)benzenesulfonyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-(4-chlorophenoxy)benzenesulfonyl Chloride
Cat. No.:	B064962

[Get Quote](#)

In-Depth Technical Guide: 4-(4-chlorophenoxy)benzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-chlorophenoxy)benzenesulfonyl chloride is a key bifunctional organic compound of significant interest in medicinal chemistry and agrochemical synthesis. Its structure, featuring a diaryl ether linkage and a reactive sulfonyl chloride group, makes it a valuable building block for the introduction of the 4-(4-chlorophenoxy)phenylsulfonyl moiety into a diverse range of molecular scaffolds. This moiety is often incorporated into drug candidates to modulate their physicochemical and biological properties, such as lipophilicity, metabolic stability, and target-binding affinity. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in research and development.

Core Data Presentation

Property	Value	Reference
Molecular Formula	C ₁₂ H ₈ Cl ₂ O ₃ S	[1]
Molecular Weight	303.16 g/mol	[1]
Appearance	Off-white solid	[1]
CAS Number	191327-30-7	[1]
Purity	≥ 90% (HPLC)	[1]
Storage Conditions	0-8°C	[1]

Synthesis and Reactivity

4-(4-chlorophenoxy)benzenesulfonyl chloride is primarily synthesized through the chlorosulfonation of 4-chlorophenoxybenzene. The electrophilic substitution reaction introduces a sulfonyl chloride group onto the benzene ring, yielding the desired product. The reactivity of **4-(4-chlorophenoxy)benzenesulfonyl chloride** is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it highly susceptible to nucleophilic attack, particularly by amines, alcohols, and phenols, leading to the formation of sulfonamides, sulfonates, and sulfonic acid esters, respectively. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Experimental Protocols

Synthesis of 4-(4-chlorophenoxy)benzenesulfonyl chloride

This protocol is a generalized procedure based on established methods for the synthesis of analogous diaryl ether sulfonyl chlorides.

Materials:

- 4-chlorophenoxybenzene
- Chlorosulfonic acid

- Thionyl chloride
- Dichloromethane (anhydrous)
- Sodium bicarbonate (saturated aqueous solution)
- Brine
- Anhydrous magnesium sulfate
- Ice

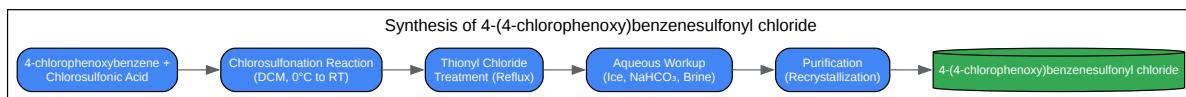
Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chlorophenoxybenzene (1.0 eq) in anhydrous dichloromethane.
- Cool the solution to 0°C in an ice bath.
- Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise to the stirred solution, maintaining the temperature below 5°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- To the reaction mixture, add thionyl chloride (1.5 eq) and heat to reflux for 1-2 hours to convert any sulfonic acid byproduct to the sulfonyl chloride.
- Cool the mixture to room temperature and carefully pour it onto crushed ice.
- Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **4-(4-chlorophenoxy)benzenesulfonyl chloride**.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Synthesis of N-substituted-4-(4-chlorophenoxy)benzenesulfonamide

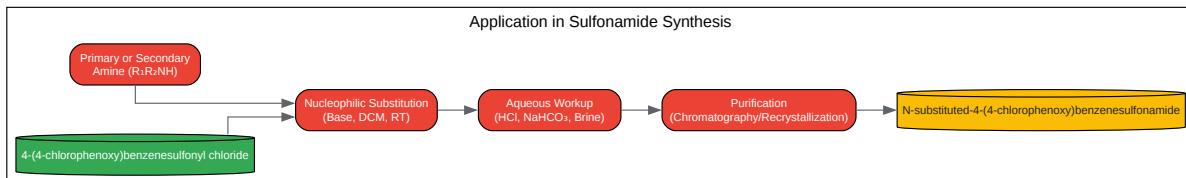
This protocol describes a general method for the synthesis of sulfonamides from **4-(4-chlorophenoxy)benzenesulfonyl chloride** and a primary or secondary amine.

Materials:


- **4-(4-chlorophenoxy)benzenesulfonyl chloride**
- Primary or secondary amine (1.0-1.2 eq)
- Pyridine or triethylamine (1.5 eq)
- Dichloromethane (anhydrous)
- 1M Hydrochloric acid
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask, dissolve the amine (1.0-1.2 eq) in anhydrous dichloromethane.
- Add pyridine or triethylamine (1.5 eq) to the solution.
- Slowly add a solution of **4-(4-chlorophenoxy)benzenesulfonyl chloride** (1.0 eq) in anhydrous dichloromethane to the stirred amine solution at room temperature.
- Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.


- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The resulting crude sulfonamide can be purified by column chromatography or recrystallization.

Visualization of Workflows

[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis of **4-(4-chlorophenoxy)benzenesulfonyl chloride**.

[Click to download full resolution via product page](#)

Caption: General reaction pathway for the synthesis of sulfonamides.

Applications in Drug Development and Research

4-(4-chlorophenoxy)benzenesulfonyl chloride is a versatile reagent in drug discovery and development, primarily for the synthesis of novel sulfonamide derivatives. The resulting

sulfonamides have been investigated for a wide range of therapeutic applications, including as antibacterial, anti-inflammatory, and anticancer agents. The 4-(4-chlorophenoxy)phenylsulfonyl moiety can influence the biological activity of a molecule by participating in key binding interactions with target proteins or by altering the overall pharmacokinetic profile of the compound. Its use extends to the development of agrochemicals, such as herbicides and pesticides, where the introduction of this structural motif can enhance potency and selectivity. [1] Furthermore, in materials science, this compound is utilized to modify polymer properties, leading to materials with improved characteristics.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [molecular weight and formula of 4-(4-chlorophenoxy)benzenesulfonyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b064962#molecular-weight-and-formula-of-4-\(4-chlorophenoxy\)benzenesulfonyl-chloride](https://www.benchchem.com/product/b064962#molecular-weight-and-formula-of-4-(4-chlorophenoxy)benzenesulfonyl-chloride)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com